Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C10H8FNO3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-formylbenzoic acid with amines and isocyanides via the Ugi reaction . This method is efficient and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Methyl 6-fluoro-1H-indole-4-carboxylate: Shares a similar structure but differs in the position of the fluorine atom and the presence of an indole ring.
Methyl 4-Fluoro-1-oxoisoindoline-5-carboxylate: Another isoindoline derivative with a different substitution pattern.
Uniqueness: Methyl 6-Fluoro-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)7-3-5(11)2-6-8(7)4-12-9(6)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
TTZBLEWATASSNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CNC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.